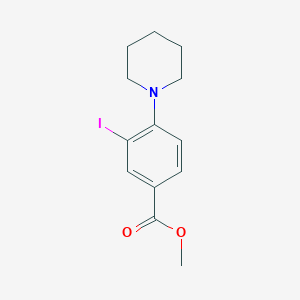

Methyl 3-iodo-4-(piperidin-1-yl)benzoate

説明

“Methyl 3-iodo-4-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C13H16INO2 . It has been extensively studied for its biological properties and potential applications in various fields of research and industry.

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4-(piperidin-1-yl)benzoate” consists of 13 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 345.176 Da and the monoisotopic mass is 345.022552 Da .Physical And Chemical Properties Analysis

“Methyl 3-iodo-4-(piperidin-1-yl)benzoate” has a molecular weight of 345.18 g/mol. Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are not explicitly mentioned in the search results .科学的研究の応用

Radiolabeled Probes for σ Receptors

Methyl 3-iodo-4-(piperidin-1-yl)benzoate and its derivatives have been explored as potential radiolabeled probes for σ receptors. A study by Waterhouse et al. (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands, examining their affinity, selectivity, and in vivo behavior in rats. This research suggests that these compounds, including iodinated ligands, could be useful for tomographic studies of σ receptors in the brain and other organs (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).

Synthetic Approaches in Drug Development

Z. Luo and M. Naguib (2012) discussed a synthetic approach for a selective CB2 receptor agonist, involving steps like palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling. This process, starting from 3-hydroxy-4-iodo benzoic acid, highlights the importance of such compounds in the development of receptor-specific drugs (Luo & Naguib, 2012).

Alkyne-Iminium Ion Cyclizations

Research by Arnold, Overman, Sharp, and Witschel (2003) described the use of 1-benzyl-3-(1-iodoethylidene)piperidine in nucleophile-promoted alkyne-iminium ion cyclizations. This highlights the compound's role in complex chemical reactions, contributing to the synthesis of various organic compounds (Arnold, Overman, Sharp, & Witschel, 2003).

In Vivo Metabolism Studies

Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds based on the structure of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. These studies are crucial for understanding the metabolism, potential interactions, and toxicological profiles of such compounds (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).

Pharmacokinetics of Novel Inhibitors

Teffera et al. (2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of new anaplastic lymphoma kinase inhibitors. These studies, involving compounds with structural similarities to Methyl 3-iodo-4-(piperidin-1-yl)benzoate, provide insights into the metabolic pathways and clearance rates of potential cancer treatments (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).

Safety And Hazards

The safety data sheet of a related compound, “Methyl 3-iodo-4-(piperazin-1-yl)benzoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

methyl 3-iodo-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIANCJONAAJTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661073 | |

| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |

CAS RN |

1131614-63-5 | |

| Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)

amine](/img/structure/B1418616.png)

amine](/img/structure/B1418617.png)

![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)